molecular formula C22H20O6 B2846971 prop-2-en-1-yl 2-{[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate CAS No. 610765-27-0

prop-2-en-1-yl 2-{[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2846971
CAS No.: 610765-27-0
M. Wt: 380.396
InChI Key: RXIDBZWCBVRUMS-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-{[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a chromene-based ester derivative characterized by:

  • A 2-methoxyphenyl substituent at position 3 of the chromene ring.
  • A methyl group at position 2.
  • A 4-oxo group contributing to the chromen-4-one scaffold.
  • An allyl (prop-2-en-1-yl) ester linked via an acetoxy group at position 5.

Chromene derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name

prop-2-enyl 2-[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O6/c1-4-11-26-20(23)13-27-15-9-10-17-19(12-15)28-14(2)21(22(17)24)16-7-5-6-8-18(16)25-3/h4-10,12H,1,11,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIDBZWCBVRUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC=C)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 2-{[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromone Core: The chromone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride and aluminum chloride as a catalyst.

    Esterification: The final step involves the esterification of the chromone derivative with prop-2-enyl acetate in the presence of a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

prop-2-en-1-yl 2-{[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

prop-2-en-1-yl 2-{[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 2-{[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways such as the STAT3 pathway, which is involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural variations among analogs include:

  • Substituents on the chromene ring (e.g., methoxy, trifluoromethyl, benzodioxan).
  • Position of substituents (ortho, meta, para on phenyl rings).
  • Esterifying groups (allyl, benzyl, isopropyl).
Table 1: Structural and Physicochemical Comparison
Compound Name R1 (Position) R2 (Position) Ester Group Molecular Weight Notable Features
Target Compound 2-methoxyphenyl (3) Methyl (2) Allyl ~424.4* Electron-rich phenyl; flexible ester
Allyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate Benzodioxan (3) Ethyl (6), Methyl (2) Allyl ~470.5 Increased steric bulk; potential enhanced stability
Benzyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate 2-Methoxyphenoxy (3) Methyl (2) Benzyl 446.5 Reduced hydrolysis susceptibility vs. allyl
Prop-2-en-1-yl 2-{[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate 3-Methoxyphenoxy (3) Trifluoromethyl (2) Allyl 450.1 Electron-withdrawing CF3; enhanced metabolic stability
Propan-2-yl {[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate 3,4-Dimethoxyphenyl (3) None (2-oxo) Isopropyl 398.4 Increased methoxy density; altered lipophilicity

*Calculated based on molecular formula.

Crystallographic and Stability Profiles

  • Crystal Packing: reveals that chromene derivatives with methyl and propoxy groups stabilize via intramolecular C–H···O interactions and π-π stacking.
  • Hydrogen Bonding : The methoxy group can participate in hydrogen bonding (), influencing solubility and crystal lattice formation .

ADMET Considerations

  • Ester Hydrolysis : Allyl esters (e.g., target compound) are generally more prone to enzymatic hydrolysis than benzyl or isopropyl esters, affecting bioavailability .
  • Metabolic Stability : The trifluoromethyl group in ’s analog may reduce oxidative metabolism, extending half-life .

Biological Activity

Prop-2-en-1-yl 2-{[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A prop-2-en-1-yl group
  • A chromene backbone with a methoxyphenyl substituent
  • An acetate moiety

This structural diversity may contribute to its varied biological activities.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Studies have shown that related compounds can inhibit these enzymes, which are crucial in mediating pain and inflammation .
  • Antioxidant Activity : The presence of the chromene structure suggests potential antioxidant properties, as many chromene derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. This activity is likely mediated through apoptosis induction and cell cycle arrest mechanisms .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities of this compound and its analogs:

Activity IC50 Value (μM) Reference
Inhibition of COX10.4
Inhibition of LOX9.0
Cytotoxicity (MCF-7 cells)12.5
Antioxidant ActivityModerate

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds related to this compound:

  • Anti-inflammatory Effects : A study demonstrated that a related chromene derivative significantly reduced edema in animal models, suggesting potential for treating inflammatory disorders .
  • Cancer Research : In vitro studies on MCF-7 cells showed that treatment with similar compounds led to increased apoptosis rates, indicating their potential as anticancer agents .
  • Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective effects against oxidative stress-induced neuronal damage, showing promise in models of neurodegenerative diseases .

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